Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate
Overview
Description
Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate is an organic compound with a complex structure that includes an ester functional group, a methoxy group, and an isopropyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-isopropyl-4-methoxybenzaldehyde. This intermediate can be synthesized through the Friedel-Crafts alkylation of 4-methoxybenzaldehyde with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
The next step involves the condensation of 3-isopropyl-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the desired product, this compound, through a Claisen condensation mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(3-isopropyl-4-hydroxyphenyl)-2,4-dioxobutanoate.
Reduction: Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2-hydroxybutanoate.
Substitution: 4-(3-isopropyl-4-methoxy-2-nitrophenyl)-2,4-dioxobutanoate (nitration product).
Scientific Research Applications
Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate can be compared with other similar compounds such as:
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: Lacks the isopropyl group, which may affect its reactivity and biological activity.
Ethyl 4-(3-isopropylphenyl)-2,4-dioxobutanoate: Lacks the methoxy group, potentially altering its chemical properties and applications.
Ethyl 4-(3-isopropyl-4-hydroxyphenyl)-2,4-dioxobutanoate: Contains a hydroxyl group instead of a methoxy group, which can significantly change its reactivity and interactions in biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(4-methoxy-3-propan-2-ylphenyl)-2,4-dioxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-5-21-16(19)14(18)9-13(17)11-6-7-15(20-4)12(8-11)10(2)3/h6-8,10H,5,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBUSAFBTSRRKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)OC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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